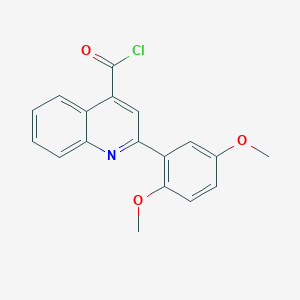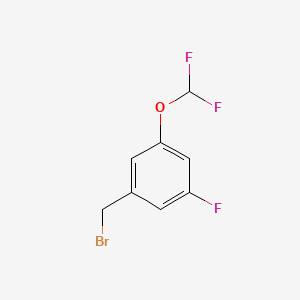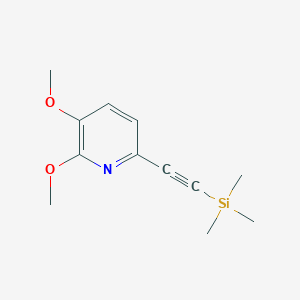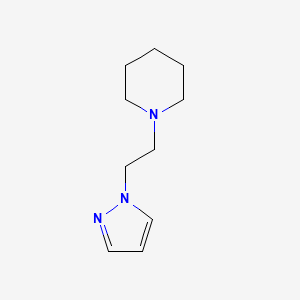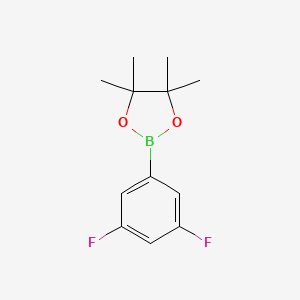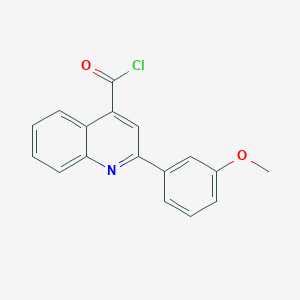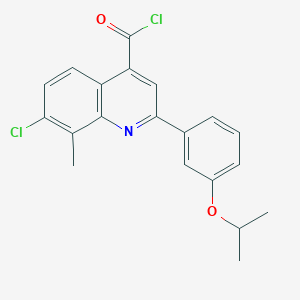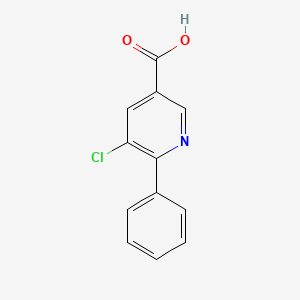
5-Chloro-6-phenylpyridine-3-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-phenylpyridine-3-carboxylic acid consists of a pyridine ring substituted with a chlorine atom at the 5th position and a phenyl group at the 6th position. The 3rd position of the pyridine ring is substituted with a carboxylic acid group .Applications De Recherche Scientifique
Supramolecular Assembly and Ligand Influence
Research involving 5-Chloro-6-phenylpyridine-3-carboxylic acid highlights its potential in probing the influence of N-donor capping ligands on the supramolecular assembly within molecular uranyl materials. The study explored the structural relationships and assembly mechanisms by utilizing various benzoic acids and chelating N-donors, revealing the effects of ligand choice on uranyl hydrolysis and oligomerization. This provides insights into the complex interactions and assembly processes in uranyl-based materials, emphasizing the role of specific ligands in tuning the properties and structures of these compounds (Carter, Kalaj, & Cahill, 2016).
Supramolecular Synthons in Co-crystallization
Another application area is the formation of crystalline adducts through co-crystallization with 4-aminopyridine, particularly with halo-substituted salicylic acids, to form diverse supramolecular synthons. This study highlighted the unpredictability and diversity in the structures formed through co-crystallization, providing valuable insights into the design and synthesis of complex solid forms for various applications, from materials science to pharmaceutical development (Montis & Hursthouse, 2012).
Synthesis of Novel Aminopyridinones
The synthesis of novel 6-substitutedaminopyridin-2(H)-ones from citric acid represents an innovative approach to accessing a range of pyridinone derivatives. This work not only expands the chemical space of pyridinone compounds but also opens new avenues for their application in medicinal chemistry and drug discovery, demonstrating the versatility of 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives in synthetic chemistry (Patel & Patel, 2004).
Metal Complex Formation and Antibacterial Activity
Research into the synthesis and characterization of metal complexes with phenyl substituted pyrazole carboxylic acids, including 5-Chloro-6-phenylpyridine-3-carboxylic acid derivatives, showcases the application of these compounds in forming helical metal complexes. These complexes not only have structural significance but also exhibit antibacterial activities, suggesting potential applications in the development of new antibacterial agents (Liu et al., 2014).
Lanthanide Metal–Organic Frameworks
The compound also plays a crucial role in the development of novel lanthanide metal–organic frameworks (MOFs). These MOFs feature unique dysprosium(III) oxalate layers and demonstrate interesting properties such as slow magnetic relaxation, which could be exploited in designing new materials for magnetic storage applications (Liu, Zhang, & Zhu, 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-6-phenylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGRIPYQSBUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-phenylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



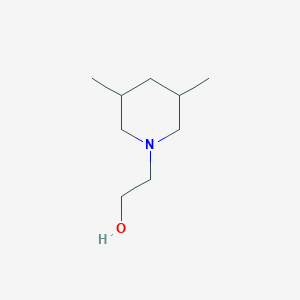

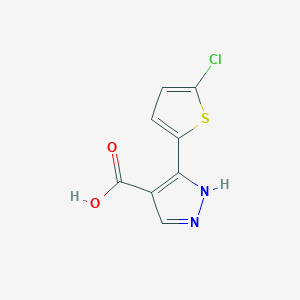
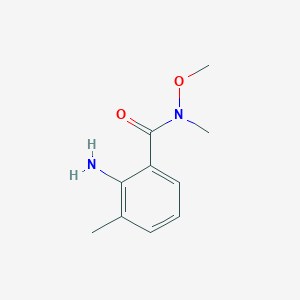
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
